molecular formula C20H14ClN5O2 B2694688 8-(4-chlorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 879475-18-0

8-(4-chlorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2694688
CAS RN: 879475-18-0
M. Wt: 391.82
InChI Key: UGXLACLNDFCBLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-chlorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis Methods and Chemical Properties

Research has been dedicated to the synthesis of imidazo[2,1-f]purine derivatives, demonstrating various approaches to crafting these molecules. One study details the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones through intramolecular alkylation, showcasing a method for constructing the purine framework (Simo, Rybár, & Alföldi, 1998). Another study synthesizes N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione, exploring their potential as 5-HT(1A) receptor ligands and their effects as anxiolytics and antidepressants (Zagórska et al., 2009). This underscores the versatility of these compounds in synthesizing receptor-targeted therapies.

Pharmacological Evaluation and Potential Therapeutic Applications

The pharmacological evaluation of imidazo[2,1-f]purine derivatives has shown promising results in preclinical studies. For example, certain derivatives have demonstrated anxiolytic-like activity and antidepressant effects in animal models, comparable to known medications such as Diazepam and Imipramine (Zagórska et al., 2009). Another study on arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones highlights their affinity for serotoninergic and dopaminergic receptors, indicating potential for treating affective disorders (Zagórska et al., 2015). These findings suggest that imidazo[2,1-f]purine derivatives could be valuable in developing new psychiatric medications.

Molecular and Cellular Studies

Research into the molecular and cellular interactions of imidazo[2,1-f]purine derivatives has also been conducted. One study identifies imidazo[2,1-i]purine derivatives as potent and selective inverse agonists at human A3 adenosine receptors, suggesting their utility in research tools and potential therapeutic applications (Ozola et al., 2003). Another study explores the serotonin transporter activity of these derivatives, further establishing their relevance in understanding neurotransmitter systems and developing psychiatric treatments (Zagórska et al., 2011).

properties

IUPAC Name

6-(4-chlorophenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN5O2/c1-24-17-16(18(27)23-20(24)28)25-11-15(12-5-3-2-4-6-12)26(19(25)22-17)14-9-7-13(21)8-10-14/h2-11H,1H3,(H,23,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXLACLNDFCBLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N3C=C(N(C3=N2)C4=CC=C(C=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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